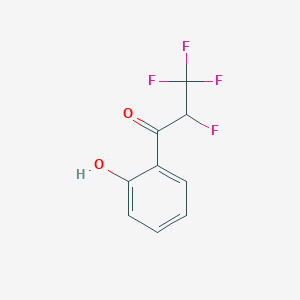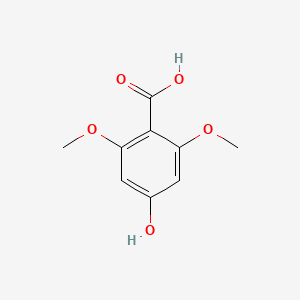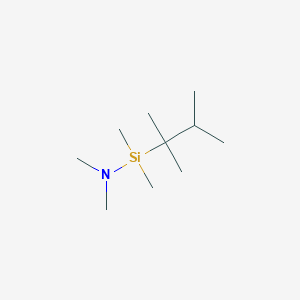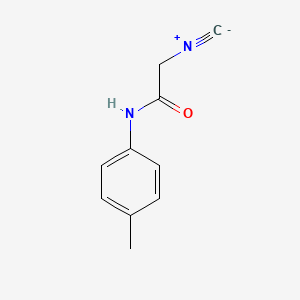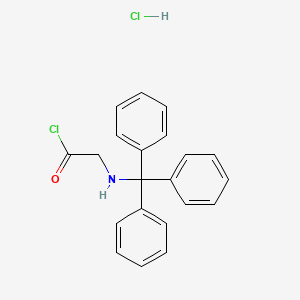![molecular formula C10H24N2O2 B14410489 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol CAS No. 83016-71-1](/img/structure/B14410489.png)
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is an organic compound with the molecular formula C10H23NO2. This compound is a tertiary amine and alcohol, making it a versatile molecule in various chemical reactions and applications. It is a liquid at room temperature and is known for its polyfunctional nature, having both ether and hydroxyl functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol can be synthesized by reacting dimethylamine with ethylene oxide, followed by further reactions to introduce the propanol group. The reaction typically involves:
Dimethylamine: and as starting materials.
Reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where dimethylamine and ethylene oxide are reacted in a continuous process. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted amines and ethers.
Applications De Recherche Scientifique
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amine and alcohol functionalities.
Pathways Involved: It can participate in metabolic pathways involving amine and alcohol metabolism, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares similar functional groups but lacks the propanol moiety.
Dimethylaminoisopropanol: Similar structure but with different positioning of functional groups.
Uniqueness
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is unique due to its combination of tertiary amine, ether, and alcohol functionalities, making it a versatile compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
83016-71-1 |
|---|---|
Formule moléculaire |
C10H24N2O2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propan-2-ol |
InChI |
InChI=1S/C10H24N2O2/c1-10(13)9-12(4)6-8-14-7-5-11(2)3/h10,13H,5-9H2,1-4H3 |
Clé InChI |
KIHUTSHTIVYBFP-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)CCOCCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
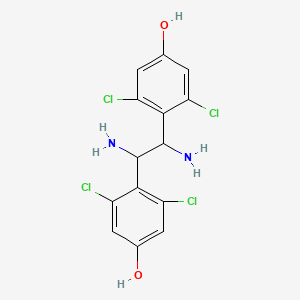
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
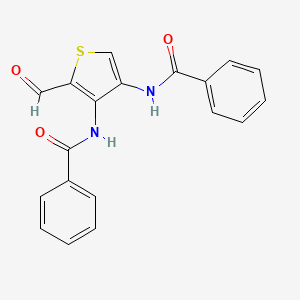
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
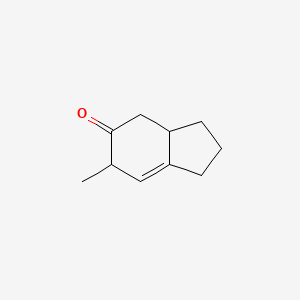
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
